molecular formula C8H6BrNOS B8559061 7-Bromo-4-methoxy-benzo[d]isothiazole

7-Bromo-4-methoxy-benzo[d]isothiazole

Cat. No.: B8559061
M. Wt: 244.11 g/mol
InChI Key: UVVYERZBUDCERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-methoxy-benzo[d]isothiazole is a useful research compound. Its molecular formula is C8H6BrNOS and its molecular weight is 244.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

7-bromo-4-methoxy-1,2-benzothiazole

InChI

InChI=1S/C8H6BrNOS/c1-11-7-3-2-6(9)8-5(7)4-10-12-8/h2-4H,1H3

InChI Key

UVVYERZBUDCERY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=NSC2=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-benzo[d]isothiazole (prepared as described above) (1.0 g, 6.05 mmol) in carbon tetrachloride (20 mL) at 0° C. was added bromine (310 μL, 6.05 mmol) in carbon tetrachloride (10 mL). The reaction was allowed to stir at 0° C. for 3 h and was then warmed to rt. Saturated aqueous NaHCO3 and dichloromethane were added and the organic phase was separated. The aqueous phase was extracted with 2×20 mL dichloromethane. The combined organic phases were dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with FtOAc:hexane [0:100 to 1:20] to yield the title compound (980 mg, 66%): δH (300 MHz, CDCl3): 9.09 (1H, s), 7.52 (1H, d, J=8.1 Hz), 6.67 (1H, d, J=8.4 Hz), 4.00 (3H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
310 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

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